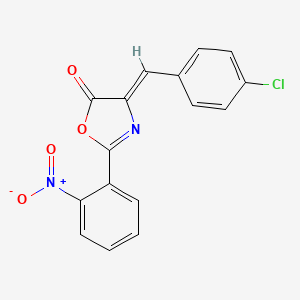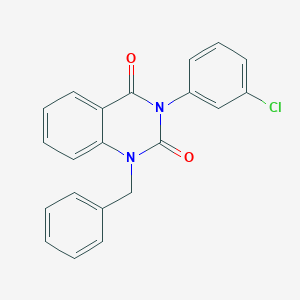![molecular formula C21H12BrN3O5S B11651862 (5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)
(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-(3-bromofenil)-5-{[5-(2-nitrofenil)furan-2-il]metilideno}-2-tioxodihidropirimidina-4,6(1H,5H)-diona es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo bromofenilo, un grupo nitrofenilo y un núcleo de tioxodihidropirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-1-(3-bromofenil)-5-{[5-(2-nitrofenil)furan-2-il]metilideno}-2-tioxodihidropirimidina-4,6(1H,5H)-diona típicamente involucra reacciones orgánicas de varios pasos. Un método común comienza con la preparación del intermedio furan-2-ilmetilideno, seguido de su reacción con un derivado bromofenilo. El paso final implica la formación del anillo tioxodihidropirimidina bajo condiciones controladas, como temperaturas específicas y el uso de catalizadores.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos aseguran un alto rendimiento y pureza al tiempo que minimizan el tiempo y el costo de producción. El uso de técnicas de purificación avanzadas, como la cromatografía y la cristalización, es esencial para obtener el producto final en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-1-(3-bromofenil)-5-{[5-(2-nitrofenil)furan-2-il]metilideno}-2-tioxodihidropirimidina-4,6(1H,5H)-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar el grupo nitrofenilo, lo que lleva a la formación de derivados de amina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción varían, pero a menudo implican temperaturas específicas, disolventes y catalizadores para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos del compuesto original, que pueden tener diferentes propiedades físicas y químicas.
Aplicaciones Científicas De Investigación
(5E)-1-(3-bromofenil)-5-{[5-(2-nitrofenil)furan-2-il]metilideno}-2-tioxodihidropirimidina-4,6(1H,5H)-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Los derivados del compuesto se estudian por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se investiga para su uso en el desarrollo de nuevos materiales con propiedades únicas, como la conductividad y la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de (5E)-1-(3-bromofenil)-5-{[5-(2-nitrofenil)furan-2-il]metilideno}-2-tioxodihidropirimidina-4,6(1H,5H)-diona involucra su interacción con objetivos moleculares específicos. Por ejemplo, en los sistemas biológicos, puede unirse a enzimas o receptores, modulando su actividad y provocando efectos terapéuticos. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y los derivados utilizados.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de tioxodihidropirimidina y compuestos con grupos bromofenilo o nitrofenilo. Algunos ejemplos incluyen:
- 1-(3-bromofenil)-2-tioxodihidropirimidina-4,6(1H,5H)-diona
- Derivados de 5-(2-nitrofenil)furan-2-il
Unicidad
La singularidad de (5E)-1-(3-bromofenil)-5-{[5-(2-nitrofenil)furan-2-il]metilideno}-2-tioxodihidropirimidina-4,6(1H,5H)-diona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y físicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C21H12BrN3O5S |
|---|---|
Peso molecular |
498.3 g/mol |
Nombre IUPAC |
(5E)-1-(3-bromophenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H12BrN3O5S/c22-12-4-3-5-13(10-12)24-20(27)16(19(26)23-21(24)31)11-14-8-9-18(30-14)15-6-1-2-7-17(15)25(28)29/h1-11H,(H,23,26,31)/b16-11+ |
Clave InChI |
WWUQZBQMTXNXSF-LFIBNONCSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11651781.png)
![3-Isobutyl-5-[2-(2-methoxyanilino)-1,3-thiazol-4-YL]-5-methyldihydro-2(3H)-furanone](/img/structure/B11651788.png)
![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)


![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)
![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)
![N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)
acetate](/img/structure/B11651830.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651832.png)



![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
